molecular formula C20H17NO2 B4165679 4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE

4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE

Cat. No.: B4165679
M. Wt: 303.4 g/mol
InChI Key: GSZHCEXPKRXQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a tricyclic framework that includes a naphthylmethyl group, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE typically involves cycloaddition reactions. One common method includes the reaction of a suitable diene with a dienophile under controlled conditions to form the tricyclic core. The naphthylmethyl group is then introduced through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions, including temperature, solvent, and catalysts, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. By modulating these targets, the compound can influence calcium influx and neurotransmitter release, thereby exerting neuroprotective effects . Molecular docking studies have shown that this compound can bind to the NMDA receptor in a manner similar to known antagonists .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE stands out due to its unique tricyclic structure and the presence of a naphthylmethyl group, which enhances its binding affinity and specificity for molecular targets. This makes it a promising candidate for further research and development in various scientific fields .

Properties

IUPAC Name

4-(naphthalen-1-ylmethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c22-19-17-13-8-9-14(10-13)18(17)20(23)21(19)11-15-6-3-5-12-4-1-2-7-16(12)15/h1-9,13-14,17-18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZHCEXPKRXQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE
Reactant of Route 2
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4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE
Reactant of Route 3
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4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE
Reactant of Route 4
Reactant of Route 4
4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE
Reactant of Route 5
4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE
Reactant of Route 6
4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE

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